molecular formula C10H9NO2 B7451136 Methyl 3-ethynyl-5-methylpyridine-2-carboxylate

Methyl 3-ethynyl-5-methylpyridine-2-carboxylate

Cat. No. B7451136
M. Wt: 175.18 g/mol
InChI Key: MAIRJYSZXUJJSD-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-5-methylpyridine-2-carboxylate, also known as MEMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has a molecular formula of C10H9NO2.

Mechanism of Action

The exact mechanism of action of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide safety margin. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Methyl 3-ethynyl-5-methylpyridine-2-carboxylate. One area of interest is the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate with other anti-cancer and anti-inflammatory agents. Additionally, the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate-based drug delivery systems could improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves the reaction of 3-ethynyl-5-methylpyridine-2-carboxylic acid with methanol and sulfuric acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified using column chromatography. The yield of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate obtained from this method is around 70%.

Scientific Research Applications

Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In a study conducted by Zhang et al., Methyl 3-ethynyl-5-methylpyridine-2-carboxylate was found to inhibit the proliferation of human lung cancer cells by inducing apoptosis. Another study by Li et al. demonstrated the anti-inflammatory effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 3-ethynyl-5-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-4-8-5-7(2)6-11-9(8)10(12)13-3/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRJYSZXUJJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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